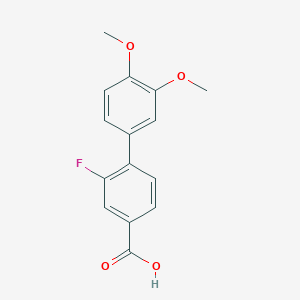

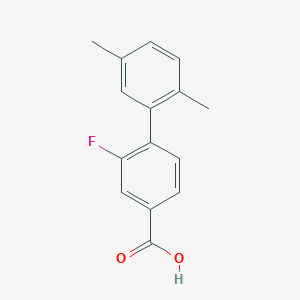

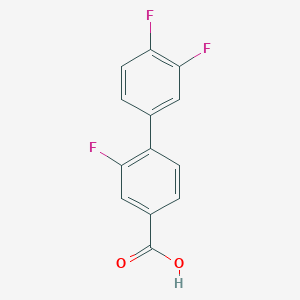

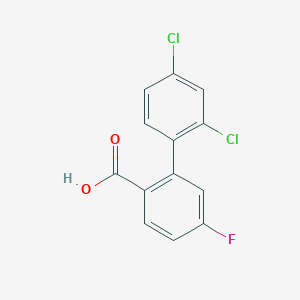

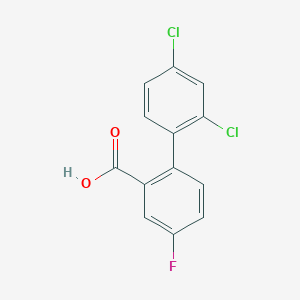

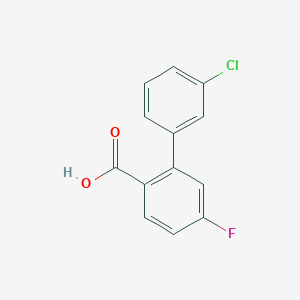

2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% (2-CFBA) is an organic compound that is used in a variety of scientific research applications. It is a fluorinated aromatic acid that is commonly used in synthesis, as a reagent, and as a ligand in coordination complexes. It is also used as a precursor in the synthesis of pharmaceuticals and in the synthesis of other organic compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% is widely used in scientific research applications, including organic synthesis, catalysis, and material science. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals and other fluorinated aromatic compounds. It is also used as a reagent in a variety of reactions, such as Friedel-Crafts reactions and Diels-Alder reactions. In addition, it is used as a ligand in coordination complexes, which are used in a variety of applications, such as catalysis and material science.

Wirkmechanismus

2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% is a fluorinated aromatic acid that is used in a variety of scientific research applications. The mechanism of action of 2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% depends on the application in which it is used. In organic synthesis, 2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% acts as an electrophile, and reacts with an aromatic ring to form a new carbon-carbon bond. In catalysis, 2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% acts as a ligand, and binds to a metal center to form a coordination complex. In material science, 2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% acts as a monomer, and can be polymerized to form a variety of polymers.

Biochemical and Physiological Effects

2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, it is known to be a mild irritant, and should be handled with care. In addition, it is known to be toxic if inhaled or ingested, and should be handled with appropriate safety precautions.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% has several advantages for lab experiments. It is a readily available compound, and is relatively inexpensive. In addition, it is a relatively stable compound, and can be stored for long periods of time without degradation. It is also relatively non-toxic, and can be handled with appropriate safety precautions. However, 2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% also has some limitations for lab experiments. It is a relatively reactive compound, and can be difficult to handle and store. In addition, it is a relatively volatile compound, and can be difficult to contain.

Zukünftige Richtungen

2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% has a variety of potential future directions. It can be used in the synthesis of new organic compounds, such as pharmaceuticals and other fluorinated aromatic compounds. It can also be used as a reagent in a variety of reactions, such as Friedel-Crafts reactions and Diels-Alder reactions. In addition, it can be used as a ligand in coordination complexes, which can be used in catalysis and material science. Finally, it can be used as a monomer in the synthesis of new polymers.

Synthesemethoden

2-(3-Chlorophenyl)-4-fluorobenzoic acid, 95% can be synthesized through a Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution reaction. The reaction involves the addition of an electrophile to an aromatic ring, resulting in the formation of a new carbon-carbon bond. The reaction is usually performed in the presence of a Lewis acid catalyst, such as AlCl3, and is often performed in an inert atmosphere, such as nitrogen or argon. The reaction can be performed in a variety of solvents, including chlorinated hydrocarbons, ethers, and alcohols. The reaction typically takes several hours to complete.

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSQIIDPSOAXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681430 |

Source

|

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-4-fluorobenzoic acid | |

CAS RN |

1261928-94-2 |

Source

|

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.